molecular formula C15H20N2 B14605147 1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- CAS No. 59900-18-4

1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl-

Cat. No.: B14605147
CAS No.: 59900-18-4
M. Wt: 228.33 g/mol
InChI Key: AGCMBEIOYVVGFW-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes or ketones with ammonia or primary amines, followed by cyclization to form the imidazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with altered electronic properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the imidazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Scientific Research Applications

1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 4-methyl-5-phenyl-: Similar in structure but lacks the ethyl and methylpropyl substituents.

    1H-Imidazole, 4-ethyl-5-phenyl-: Similar but lacks the methylpropyl substituent.

    1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-: Similar but lacks the phenyl substituent.

Uniqueness

1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of ethyl, methylpropyl, and phenyl groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

59900-18-4

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

4-ethyl-5-(2-methylpropyl)-2-phenyl-1H-imidazole

InChI

InChI=1S/C15H20N2/c1-4-13-14(10-11(2)3)17-15(16-13)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17)

InChI Key

AGCMBEIOYVVGFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)C2=CC=CC=C2)CC(C)C

Origin of Product

United States

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